molecular formula C13H17ClO B1584020 4-Hexylbenzoyl chloride CAS No. 50606-95-6

4-Hexylbenzoyl chloride

Cat. No.: B1584020
CAS No.: 50606-95-6
M. Wt: 224.72 g/mol
InChI Key: XRAHLPNMIIAEPP-UHFFFAOYSA-N
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Description

4-Hexylbenzoyl chloride is an organic compound with the molecular formula C₁₃H₁₇ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a hexyl group at the para position. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various chemical compounds and materials.

Preparation Methods

4-Hexylbenzoyl chloride can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of hexylbenzene with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial production methods for this compound may involve similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-Hexylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example, reacting this compound with an amine under basic conditions yields the corresponding amide.

    Hydrolysis: In the presence of water or aqueous base, this compound hydrolyzes to form 4-Hexylbenzoic acid and hydrochloric acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 4-Hexylbenzyl alcohol.

Scientific Research Applications

4-Hexylbenzoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Material Science: This compound is employed in the production of liquid crystals and other advanced materials due to its unique structural properties.

    Biological Studies: In biological research, this compound is used to modify biomolecules, enabling the study of protein-ligand interactions and other biochemical processes.

Comparison with Similar Compounds

4-Hexylbenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

    4-Butylbenzoyl chloride: Similar in structure but with a butyl group instead of a hexyl group. It has different physical properties and reactivity due to the shorter alkyl chain.

    4-Heptylbenzoyl chloride: Contains a heptyl group, making it slightly larger and more hydrophobic than this compound.

    4-Methylbenzoyl chloride: Features a methyl group, resulting in significantly different reactivity and applications compared to this compound.

The uniqueness of this compound lies in its specific alkyl chain length, which imparts distinct physical and chemical properties, making it suitable for particular applications in organic synthesis and material science.

Properties

IUPAC Name

4-hexylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAHLPNMIIAEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068558
Record name Benzoyl chloride, 4-hexyl-
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Molecular Weight

224.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50606-95-6
Record name 4-Hexylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50606-95-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 4-hexyl-
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Record name Benzoyl chloride, 4-hexyl-
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Record name Benzoyl chloride, 4-hexyl-
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Record name 4-hexylbenzoyl chloride
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Synthesis routes and methods

Procedure details

A solution of 3 g of para-n-hexyl benzoic acid is refluxed in 7 ml of thionyl chloride for 2 hours. The thionyl chloride is eliminated by distillation under atmospheric pressure, followed by the distillation of the acid chloride under reduced pressure and under a dry nitrogen stream. This gives a product with a boiling point of 153° C. under 1.2 mm Hg.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Hexylbenzoyl chloride in the synthesis of 1-(4-Hexylbenzoyl)-3-methylthiourea, and what makes this compound interesting for anticancer research?

A1: this compound serves as a crucial building block in the synthesis of 1-(4-Hexylbenzoyl)-3-methylthiourea. [] This compound is formed through a reaction between this compound and 1-methylthiourea, facilitated by a triethylamine catalyst under reflux conditions. [] The resulting 1-(4-Hexylbenzoyl)-3-methylthiourea has demonstrated promising anticancer activity in vitro. Research indicates that this compound exhibits superior efficacy against four different cancer cell lines (HeLa, T47D, WiDr, and MCF7) compared to hydroxyurea, a known anticancer drug. [] This finding highlights the potential of 1-(4-Hexylbenzoyl)-3-methylthiourea as a lead compound for further development in anticancer therapies.

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